3-[(4-bromobenzyl)sulfanyl]-5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole
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Overview
Description
3-[(4-bromobenzyl)sulfanyl]-5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole is a compound belonging to the class of 1,2,4-triazoles. These compounds are known for their wide range of pharmacological activities, including antifungal, herbicidal, antiviral, and anticancer properties . The presence of the 1,2,4-triazole ring in the structure makes it an attractive candidate for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-bromobenzyl)sulfanyl]-5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole typically involves multiple steps:
Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives.
Introduction of the sulfanyl group: The sulfanyl group can be introduced via S-alkylation reactions using appropriate alkyl halides.
Phenoxymethyl group addition: This can be achieved through nucleophilic substitution reactions using phenol derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the bromobenzyl group, converting it to the corresponding benzyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted triazoles.
Scientific Research Applications
3-[(4-bromobenzyl)sulfanyl]-5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique optical and magnetic properties.
Biology: Investigated for its potential as an antifungal and antibacterial agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical reactions.
Mechanism of Action
The mechanism of action of 3-[(4-bromobenzyl)sulfanyl]-5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects.
Pathways Involved: It can modulate signaling pathways involved in cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-4-(prop-2-en-1-yl)-5-[(prop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazole: .
(±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol: .
3-[(4-bromobenzyl)sulfanyl]-5-(3-bromophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole: .
Uniqueness
3-[(4-bromobenzyl)sulfanyl]-5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromobenzyl and phenoxymethyl groups enhances its reactivity and potential for forming diverse derivatives.
Properties
Molecular Formula |
C19H18BrN3OS |
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Molecular Weight |
416.3 g/mol |
IUPAC Name |
3-[(4-bromophenyl)methylsulfanyl]-5-(phenoxymethyl)-4-prop-2-enyl-1,2,4-triazole |
InChI |
InChI=1S/C19H18BrN3OS/c1-2-12-23-18(13-24-17-6-4-3-5-7-17)21-22-19(23)25-14-15-8-10-16(20)11-9-15/h2-11H,1,12-14H2 |
InChI Key |
MPDFQVPBBJKTSU-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=NN=C1SCC2=CC=C(C=C2)Br)COC3=CC=CC=C3 |
Origin of Product |
United States |
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